Cas no 852450-52-3 (N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl group and dimethoxyphenyl acetamide moiety, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound's pyrazolo[3,4-d]pyrimidin-4-one core is a scaffold of interest for kinase inhibition and other therapeutic targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of electron-donating and withdrawing substituents suggests tunable physicochemical properties, potentially improving solubility and bioavailability. This compound is suited for exploratory research in developing novel bioactive molecules.
N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide structure
852450-52-3 structure
Product Name:N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
CAS No:852450-52-3
MF:C21H18FN5O4
MW:423.397127628326
CID:6009009
PubChem ID:16798500
Update Time:2025-05-30

N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
    • N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
    • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-
    • AKOS005684343
    • F0679-0388
    • SR-01000137145
    • N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
    • N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • SR-01000137145-1
    • N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • AB00684988-01
    • 852450-52-3
    • Inchi: 1S/C21H18FN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28)
    • InChI Key: GCOFIDCIFCKWHH-UHFFFAOYSA-N
    • SMILES: C1N(CC(NC2=CC=C(OC)C=C2OC)=O)C(=O)C2C=NN(C3=CC=C(F)C=C3)C=2N=1

Computed Properties

  • Exact Mass: 423.13428223g/mol
  • Monoisotopic Mass: 423.13428223g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 12.21±0.70(Predicted)

N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>

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Additional information on N-(2,4-dimethoxyphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

Introduction to N-(2,4-Dimethoxyphenyl)-2-1-(4-Fluorophenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylacetamide (CAS No. 852450-52-3)

N-(2,4-Dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, commonly referred to by its CAS number 852450-52-3, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in targeting specific molecular pathways, making it a valuable candidate for drug development.

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic framework known for its stability and versatility in chemical reactions. The presence of a fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring introduces electronic effects that enhance the compound's binding affinity to target proteins. Additionally, the 2-aminoethyl group attached to the pyrazolo[3,4-d]pyrimidine ring further modulates the compound's pharmacokinetic properties.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various synthetic strategies to optimize its production, including multi-component reactions and microwave-assisted synthesis. These methods have not only improved yield but also enhanced the purity of the final product. The compound's stability under different conditions has been thoroughly investigated, ensuring its suitability for various biological assays.

In terms of biological activity, N-(2,4-Dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has demonstrated potent inhibitory effects against several key enzymes involved in disease pathways. For instance, studies have shown its ability to inhibit kinases associated with cancer progression and inflammation. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

The pharmacokinetic profile of this compound has also been evaluated in preclinical models. Results indicate favorable absorption and distribution properties, which are critical for drug candidates aiming for systemic delivery. Furthermore, preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development.

In conclusion, N-(2,4-Dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS No. 852450-52-3) represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activities position it as a valuable tool in drug discovery efforts targeting various diseases. Continued research into its mechanisms of action and optimization of its pharmacokinetic properties will undoubtedly pave the way for its clinical application.

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